molecular formula C9H9ClN2O2 B13143206 7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one

7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one

Cat. No.: B13143206
M. Wt: 212.63 g/mol
InChI Key: FRFMZASSVBKXJR-UHFFFAOYSA-N
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Description

7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrido[4,3-b][1,4]oxazine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethyl-3-chloroacrylonitrile with 2-aminopyridine in the presence of a base, followed by cyclization to form the oxazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anticancer activity.

    1H-Pyrrolo[2,3-b]pyridine: Potent inhibitor of fibroblast growth factor receptors.

    1H-Pyrazolo[3,4-b]pyridine: Used in the synthesis of various pharmaceuticals.

Uniqueness

7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one stands out due to its unique oxazine ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

7-chloro-2,2-dimethyl-4H-pyrido[4,3-b][1,4]oxazin-3-one

InChI

InChI=1S/C9H9ClN2O2/c1-9(2)8(13)12-5-4-11-7(10)3-6(5)14-9/h3-4H,1-2H3,(H,12,13)

InChI Key

FRFMZASSVBKXJR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC2=CN=C(C=C2O1)Cl)C

Origin of Product

United States

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